2,5-Dibromo-3-nitrothiophene
Overview
Description
2,5-Dibromo-3-nitrothiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing one sulfur atom The compound has the molecular formula C₄HBr₂NO₂S and is characterized by the presence of two bromine atoms and one nitro group attached to the thiophene ring
Mechanism of Action
Target of Action
The primary targets of 2,5-Dibromo-3-nitrothiophene are the thiophene units. This compound is a fully substituted thiophene unit with two electron-withdrawing nitro groups at the 3,4-positions and two bromo functional groups at the 2,5-positions .
Mode of Action
This compound interacts with its targets through a process of reduction and coupling. The nitro groups can be reduced to amino groups to further form thienopyrazines and thieno[3,4-b]thiadiazole . The bromo groups provide the functionality for carbon-carbon formation reactions, such as Stille or Suzuki couplings .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of electron-deficient thieno[3,4-b]thiadiazoles or thienopyrazines . These pathways are crucial in applications of organic solar cells and photodetectors .
Pharmacokinetics
Its impact on bioavailability is significant, as it is used in the synthesis of other compounds .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of new compounds. For example, a 2,3-diphenylthieno[3,4-b]pyrazine-based small molecule containing tetrakis-triphenyl amino donors could be synthesized from this compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers . The corresponding amine(s) can be obtained by subsequent reduction .
Molecular Mechanism
It is known that this compound can participate in Pd catalyzed Stille coupling reactions
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 2,5-Dibromo-3-nitrothiophene in laboratory settings . Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . Future studies should aim to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-nitrothiophene typically involves the bromination and nitration of thiophene derivatives. One common method is the direct bromination of thiophene using bromine in acetic acid or chloroform, followed by nitration using nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure selective substitution at the desired positions on the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to achieve faster reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Formation of various substituted thiophenes.
Reduction: Formation of 2,5-dibromo-3-aminothiophene.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Scientific Research Applications
2,5-Dibromo-3-nitrothiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a precursor for drug development.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2,5-Dibromo-3-methylthiophene
- 2,5-Dibromo-3-chlorothiophene
- 2,5-Dibromo-3-aminothiophene
Comparison: 2,5-Dibromo-3-nitrothiophene is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. Compared to 2,5-Dibromo-3-methylthiophene, the nitro group in this compound makes it more electron-deficient, enhancing its electrophilic character.
Properties
IUPAC Name |
2,5-dibromo-3-nitrothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJLCFYMHSSKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406966 | |
Record name | 2,5-dibromo-3-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2160-51-2 | |
Record name | 2,5-dibromo-3-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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